An In-Depth Technical Guide to Boc-Cys(Z-aminoethyl)-OH: A Cornerstone for Advanced Peptide Synthesis and Drug Development
An In-Depth Technical Guide to Boc-Cys(Z-aminoethyl)-OH: A Cornerstone for Advanced Peptide Synthesis and Drug Development
This guide provides a comprehensive technical overview of N-α-tert-Butoxycarbonyl-S-(2-benzyloxycarbonylaminoethyl)-L-cysteine, commonly abbreviated as Boc-Cys(Z-aminoethyl)-OH. Designed for researchers, chemists, and professionals in the fields of peptide synthesis and drug discovery, this document delves into the core physicochemical properties, synthesis, and strategic applications of this versatile amino acid derivative. Our focus is on delivering field-proven insights and robust protocols to empower your research and development endeavors.
Introduction: The Strategic Importance of Modified Cysteine Analogs
In the landscape of peptide chemistry, cysteine holds a unique position due to the reactive nature of its thiol side chain. This functionality is pivotal for forming disulfide bridges, which are critical for the structural integrity and biological activity of many peptides and proteins. However, the inherent reactivity of the thiol group necessitates sophisticated protection strategies to achieve desired modifications and prevent unwanted side reactions during synthesis.
Boc-Cys(Z-aminoethyl)-OH is a meticulously designed building block that addresses this challenge. It incorporates two key protecting groups: the acid-labile tert-Butoxycarbonyl (Boc) group at the α-amino position and the Benzyloxycarbonyl (Z) group on the amino function of the S-ethylamino side chain. This strategic protection scheme offers a level of control that is essential for complex, multi-step peptide synthesis, particularly in the construction of peptidomimetics and other modified peptides for therapeutic applications. Its unique structure facilitates the introduction of a modified side chain that can influence the peptide's conformation, stability, and interaction with biological targets.
Physicochemical Properties of Boc-Cys(Z-aminoethyl)-OH
A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application. The key identifiers and characteristics of Boc-Cys(Z-aminoethyl)-OH are summarized below.
| Property | Value | Source(s) |
| CAS Number | 85003-76-5 | [1] |
| Molecular Formula | C₁₈H₂₆N₂O₆S | [1] |
| Molecular Weight | 398.48 g/mol | [1] |
| Appearance | Clear, colorless oil | [1] |
| Purity | ≥98% | |
| Storage Conditions | 2-8°C |
The Chemistry of Protection: Rationale for the Boc and Z Groups
The utility of Boc-Cys(Z-aminoethyl)-OH is rooted in the distinct properties of its protecting groups, which allow for selective deprotection and orthogonal synthesis strategies.
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The Boc (tert-Butoxycarbonyl) Group: As a temporary protecting group for the α-amino function, the Boc group is a cornerstone of one of the major strategies in solid-phase peptide synthesis (SPPS). Its key advantage is its lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA), while remaining stable to the basic conditions often used for the deprotection of other groups like Fmoc. This allows for the stepwise elongation of the peptide chain from the C-terminus to the N-terminus.
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The Z (Benzyloxycarbonyl) Group: The Z group, also known as Cbz, provides robust protection for the amino group on the modified side chain. It is stable to the acidic conditions used to remove the Boc group, a crucial feature for orthogonal protection. The Z group is typically removed under harsher conditions, such as strong acids like HBr in acetic acid or, more commonly, through catalytic hydrogenation (e.g., H₂/Pd-C). This stability ensures that the side chain's amino functionality remains masked throughout the assembly of the peptide backbone.
The combination of these two protecting groups in a single molecule allows for precise control over which reactive site is exposed for subsequent chemical modification, a critical requirement for synthesizing complex or modified peptides.
Synthesis of Boc-Cys(Z-aminoethyl)-OH: An Experimental Protocol
The synthesis of Boc-Cys(Z-aminoethyl)-OH is a multi-step process that requires careful control of reaction conditions. A common route involves the S-alkylation of cysteine followed by the protection of the α-amino group. Below is a representative protocol for the final step of introducing the Boc group.
Protocol: Boc Protection of S-(2-Carbobenzyloxyaminoethyl)-L-cysteine
This protocol details the reaction of S-(2-Carbobenzyloxyaminoethyl)-L-cysteine with di-tert-butyl dicarbonate to yield the final product.
Materials:
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S-(2-Carbobenzyloxyaminoethyl)-L-cysteine
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Dioxane
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Water
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1M Sodium Hydroxide (NaOH) solution
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4M Hydrochloric Acid (HCl) solution
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Diethyl ether
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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Dissolution: In a round-bottom flask, dissolve S-(2-Carbobenzyloxyaminoethyl)-L-cysteine (0.6 g) in a mixture of 6 ml of 2:1 dioxane-water and 2 ml of 1M NaOH solution.[1]
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Boc Anhydride Addition: To the stirred solution, add di-t-butyl dicarbonate (0.48 g).[1]
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Reaction: Continue stirring the mixture at room temperature until the reaction is complete. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up (Dioxane Removal): Once the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.[1]
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Extraction of Excess Reagent: Transfer the remaining aqueous solution to a separatory funnel and extract with diethyl ether to remove any unreacted di-t-butyl dicarbonate.[1]
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Acidification and Product Isolation: Cool the aqueous layer in an ice bath and acidify to approximately pH 2 by the dropwise addition of 4M HCl. The product, Boc-Cys(Z-aminoethyl)-OH, will separate as an oil.[1]
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Final Extraction: Extract the oily product from the aqueous phase using a suitable organic solvent like ethyl acetate.
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Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product (0.38 g).[1]
Synthesis Workflow Diagram
Caption: General workflow for Boc-SPPS.
Synthesis of Peptidomimetics and Cyclic Peptides
The protected amino group in the side chain of Boc-Cys(Z-aminoethyl)-OH is a key feature for creating peptidomimetics. After the peptide is synthesized and the Z group is removed, this side-chain amine can be used for:
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Lactam Bridge Formation: Cyclization of the peptide by forming an amide bond between the side-chain amine and a carboxylic acid group elsewhere in the peptide, enhancing conformational stability and biological activity.
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Attachment of Ligands: Conjugation of molecules such as fluorophores, chelating agents for imaging, or cytotoxic drugs for targeted drug delivery.
Drug Development
The incorporation of non-canonical amino acids like the derivative of Boc-Cys(Z-aminoethyl)-OH is a common strategy in drug discovery to improve the pharmacokinetic properties of peptide-based drugs. The modified side chain can increase resistance to proteolytic degradation, enhance binding affinity to the target, and improve solubility and cell permeability.
Conclusion
Boc-Cys(Z-aminoethyl)-OH is a sophisticated and highly valuable building block for modern peptide chemistry and drug development. Its dual-protection scheme provides the necessary orthogonality for complex synthetic strategies, enabling the creation of novel peptidomimetics, cyclic peptides, and bioconjugates. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers aiming to leverage the full potential of this versatile compound in their scientific pursuits.
References
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Mol-Instincts. Synthesis of N-t-Butoxycarbonyl-S-(2-carbobenzyloxyaminoethyl)-L-cysteine. Available at: [Link]
